molecular formula C9H13NO4S B6233856 (3,5-dimethoxyphenyl)methanesulfonamide CAS No. 1078627-86-7

(3,5-dimethoxyphenyl)methanesulfonamide

Cat. No.: B6233856
CAS No.: 1078627-86-7
M. Wt: 231.3
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Description

(3,5-Dimethoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a 3,5-dimethoxyphenyl ring. This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Structurally, the 3,5-dimethoxy substitution pattern on the phenyl ring distinguishes it from related analogs, influencing its electronic and steric properties. For example, in the compound RS 39604 (CAS 161362-65-8), the (3,5-dimethoxyphenyl)methoxy group is integrated into a larger molecular framework with a piperidinyl moiety, highlighting its utility in medicinal chemistry .

Properties

CAS No.

1078627-86-7

Molecular Formula

C9H13NO4S

Molecular Weight

231.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethoxyphenyl)methanesulfonamide typically involves the reaction of 3,5-dimethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,5-Dimethoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of (3,5-dimethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Methoxyphenyl Sulfonamide Derivatives

Key structural analogs include sulfonamides with 2,5-dimethoxyphenyl , 3,4,5-trimethoxyphenyl , and 3,5-dimethoxyphenyl substituents. These compounds differ in the number and position of methoxy groups, which critically impact their biological activity:

Series Number of Active Compounds (MDR Inhibition) Tubulin Polymerisation Inhibition (TPI) Cytotoxicity (IC₅₀ Range)
3,4,5-Trimethoxyphenyl 8/16 compounds active High TPI values 2.1–10.0 μM
2,5-Dimethoxyphenyl 1/16 compounds active Moderate TPI values Not reported
3,5-Dimethoxyphenyl 0/16 compounds active Low TPI values Not reported
  • 3,4,5-Trimethoxyphenyl Series : Exhibits superior potency in overcoming multidrug resistance (MDR) and inhibiting tubulin polymerisation. For instance, compound 5 (IC₅₀ = 2.1 μM) shows strong cytotoxicity, but substitutions at the indole 3-position (e.g., 16 , 17E/Z ) reduce activity by 3–5 fold .
  • 3,5-Dimethoxyphenyl Series : Lacks active compounds in MDR inhibition assays, likely due to insufficient steric bulk or electronic effects compared to the 3,4,5-trimethoxy analog .

Substituent Effects

  • Sulfonamide Nitrogen Substitutions : Alkyl or aryl groups at the sulfonamide nitrogen enhance TPI (e.g., compounds 5–7 , 9 vs. 4 ) .
  • Indole 3-Position Modifications : Substitutions here are detrimental, as seen in compounds 16 and 17E/Z , which exhibit reduced activity .

Key Research Findings and Implications

  • The 3,4,5-trimethoxyphenyl series outperforms the 3,5-dimethoxy analog in both cytotoxicity and tubulin inhibition, emphasizing the importance of methoxy group positioning.
  • The 3,5-dimethoxyphenyl scaffold may serve as a building block for complex molecules (e.g., RS 39604) but requires structural optimization for therapeutic applications .

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